molecular formula C23H17BrN4O2 B3697610 5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide

5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide

Cat. No.: B3697610
M. Wt: 461.3 g/mol
InChI Key: JELRMCNRDSVOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzoyl group and a diphenylpyrazole moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromobenzoyl chloride with N,1-diphenylpyrazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bromobenzoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromobenzoyl group yields carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide involves its interaction with cellular proteins and enzymes. The compound can bind to specific protein targets, altering their activity and affecting various biochemical pathways. For example, it has been shown to inhibit enzymes like acetylcholinesterase, which plays a role in neurotransmitter breakdown .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a versatile tool for research and industrial applications.

Properties

IUPAC Name

5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O2/c24-20-14-8-7-13-18(20)22(29)27-21-19(23(30)26-16-9-3-1-4-10-16)15-25-28(21)17-11-5-2-6-12-17/h1-15H,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELRMCNRDSVOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.